molecular formula C5H3F3O5S B14123107 4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one

4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one

Cat. No.: B14123107
M. Wt: 232.14 g/mol
InChI Key: IYRSYOOKXHXRHG-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one is a chemical compound known for its unique structural properties and reactivity. This compound contains a trifluoromethylsulfonyloxy group attached to a dihydrofuranone ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one typically involves the introduction of the trifluoromethylsulfonyloxy group to a dihydrofuranone precursor. One common method involves the reaction of 2,5-dihydrofuran-2-one with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The dihydrofuranone ring can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dihydrofuranones, while oxidation reactions may produce corresponding sulfoxides or sulfones.

Scientific Research Applications

4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylsulfonyloxy group acts as a leaving group, facilitating substitution and addition reactions. The dihydrofuranone ring provides a stable scaffold for various chemical transformations. Molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with different reactivity and applications.

    Trifluoromethylbenzenes: A class of compounds with similar trifluoromethyl groups but different core structures.

    Sulfonyl Fluorides: Compounds with sulfonyl fluoride groups that exhibit unique stability and reactivity.

Uniqueness

4-(Trifluoromethylsulfonyloxy)-2,5-dihydrofuran-2-one is unique due to its combination of the trifluoromethylsulfonyloxy group and the dihydrofuranone ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C5H3F3O5S

Molecular Weight

232.14 g/mol

IUPAC Name

(5-oxo-2H-furan-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C5H3F3O5S/c6-5(7,8)14(10,11)13-3-1-4(9)12-2-3/h1H,2H2

InChI Key

IYRSYOOKXHXRHG-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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